molecular formula C11H22ClN3 B12348641 1-isopropyl-N-pentyl-1H-pyrazol-4-amine CAS No. 1856097-01-2

1-isopropyl-N-pentyl-1H-pyrazol-4-amine

Katalognummer: B12348641
CAS-Nummer: 1856097-01-2
Molekulargewicht: 231.76 g/mol
InChI-Schlüssel: XIBGHTYEJGYSPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-N-pentyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H22ClN3 and a molecular weight of 231.77 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields.

Vorbereitungsmethoden

The synthesis of 1-isopropyl-N-pentyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . This reaction typically occurs under mild conditions and results in the formation of 1,4-disubstituted pyrazoles. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-Isopropyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional functional groups.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-isopropyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target molecule. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully.

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-N-pentyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.

Eigenschaften

CAS-Nummer

1856097-01-2

Molekularformel

C11H22ClN3

Molekulargewicht

231.76 g/mol

IUPAC-Name

N-pentyl-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H21N3.ClH/c1-4-5-6-7-12-11-8-13-14(9-11)10(2)3;/h8-10,12H,4-7H2,1-3H3;1H

InChI-Schlüssel

XIBGHTYEJGYSPG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC1=CN(N=C1)C(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.